2-Nitro-4-(trifluoromethyl)benzaldehyde

Lipophilicity Partition Coefficient Drug Design

Sourcing a reliable ortho-nitrobenzaldehyde with a para-CF₃ group is critical for successful API and agrochemical synthesis. This compound is a validated starting material for isoxaflutole and cardiovascular drug intermediates. Key advantages: • Validated 73% yield in Pd-catalyzed C-H functionalization, enabling rapid methodology exploration. • Solid physical state (MP 41-45°C) and LogP 2.81 simplify handling and predict pharmacokinetic influence. • Consistent >98% purity (GC) minimizes side reactions in multi-step sequences.

Molecular Formula C8H4F3NO3
Molecular Weight 219.12 g/mol
CAS No. 109466-87-7
Cat. No. B033803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzaldehyde
CAS109466-87-7
Molecular FormulaC8H4F3NO3
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
InChIInChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H
InChIKeyCTSYMGKKRHIYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzaldehyde: Dual-Functionalized Building Block


2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7) is an ortho-nitrobenzaldehyde derivative featuring a para-trifluoromethyl substituent. This compound serves as a versatile aromatic building block in fine chemical synthesis, with established utility as a key precursor for active pharmaceutical ingredients (APIs) and agrochemical intermediates . Its molecular structure (C₈H₄F₃NO₃, MW 219.12) combines the electron-withdrawing properties of both a nitro and a trifluoromethyl group, enabling participation in a range of nucleophilic substitutions and electrophilic aromatic substitutions .

Nucleophilic & electrophilic aromatic substitution enabled by dual electron-withdrawing groups
Key precursor for pharmaceutical and agrochemical intermediates via aldehyde/nitro transformations
Solid physical state (41–45 °C) simplifies precise weighing and laboratory handling

2-Nitro-4-(trifluoromethyl)benzaldehyde: Why Analogs Fail


Procurement decisions for substituted benzaldehydes cannot rely on simple structural analogs due to the profound impact of substituent position and electronics on physicochemical properties and synthetic compatibility. The specific 2-nitro-4-(trifluoromethyl) substitution pattern in this compound confers a unique reactivity profile that differentiates it from both 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde. Replacing this compound with a generic analog would result in altered lipophilicity, different solid-state handling characteristics, and potential failure in key synthetic transformations [1]. The evidence below quantifies these critical differentiators to guide informed scientific selection.

2-Nitrobenzaldehyde (CAS 552-89-6): Lacks the para-CF₃ group, resulting in significantly lower lipophilicity that may alter extraction and partitioning behavior during work-up.

4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6): Liquid at ambient temperature; handling, volatility, and storage characteristics differ markedly from the solid target compound.

Electron-donating para-substituted benzaldehydes: Failed in Pd-catalyzed C–H ortho-nitration (0% yield), while the CF₃-substituted substrate proceeded successfully, limiting route compatibility.

2-Nitro-4-(trifluoromethyl)benzaldehyde: Quantitative Evidence


Lipophilicity Differentiation

The target compound exhibits significantly higher lipophilicity compared to the non-trifluoromethylated analog 2-nitrobenzaldehyde, as measured by the octanol-water partition coefficient (LogP). This difference arises from the strong electron-withdrawing and hydrophobic nature of the para-CF₃ group .

Lipophilicity (LogP)
Data to verify
LogP 2.81
Δ +0.88 vs 2-nitrobenzaldehyde (LogP 1.93)
Approx. 46% increase
Supports lipophilicity-dependent partitioning and membrane interaction context.
Calculated ACD/LogP values; experimental determination recommended for critical decisions.
Lipophilicity Partition Coefficient Drug Design Physicochemical Property

Solid-State Handling Differentiation

The target compound is a solid at room temperature, in stark contrast to the liquid nature of the isomeric 4-(trifluoromethyl)benzaldehyde. This difference in physical state has direct implications for weighing, storage, and formulation in laboratory and industrial settings [1].

Physical State
Head-to-head
Target: Solid, mp 41–45 °C
Comparator (4-CF₃ analog): Liquid, mp 1–2 °C
Δ >39 °C difference in melting point
Solid form reduces spill risk, simplifies gravimetric handling, and may improve storage stability.
Literature reported values; confirm physical state upon receipt as supplier lots may vary.
Melting Point Solid-State Handling Storage Formulation

C–H Nitration Compatibility

In a regiospecific palladium-catalyzed ortho-nitration of O-methylbenzaldoximes, the substrate bearing a para-CF₃ group (the precursor to the target compound) was successfully nitrated in 73% yield. In contrast, para-substituted substrates with electron-donating groups (e.g., compounds 2f, 2g) failed to undergo the same transformation [1].

C–H Nitration Compatibility
Class-level inference
73% yield (CF₃-substrate)
vs. 0% yield for electron-donating para-substituted analogs
Pd-catalyzed, AgNO₂/K₂S₂O₈, DCE, 110 °C (O-methyl oxime precursor)
Electron-withdrawing CF₃ group is critical for successful Pd-catalyzed ortho-nitration; electron-donating analogs fail.
Reported for the O-methyl oxime derivative; direct aldehyde substrate performance may differ.
C-H Activation Nitration Synthetic Methodology Reactivity Functional Group Tolerance

Isoxaflutole Intermediate Synthesis

2-Nitro-4-(trifluoromethyl)benzaldehyde is a critical starting material in the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, which is a key intermediate for the commercial herbicide isoxaflutole [1]. This established industrial route validates the compound's procurement for agrochemical research and production, differentiating it from other benzaldehydes not utilized in this high-value process.

Industrial Route Relevance
Supporting evidence
Key precursor to 2-nitro-4-trifluoromethylbenzonitrile
Intermediate for isoxaflutole herbicide synthesis (patent literature)
Reported synthetic pathway supports agrochemical intermediate research and process evaluation.
Based on patent and synthetic methodology reports; independent route verification advised.
Agrochemical Herbicide Isoxaflutole Intermediate Synthetic Route

2-Nitro-4-(trifluoromethyl)benzaldehyde: Validated Applications


Isoxaflutole and Herbicide Synthesis

This compound is a validated starting material for the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, a critical intermediate in the production of the HPPD-inhibiting herbicide isoxaflutole. Procurement for this purpose leverages established synthetic routes and reduces process development time [1].

Cardiovascular Drug Intermediates

The compound serves as a key intermediate in the synthesis of nitro-pyridine derivatives, which are precursors to cardiovascular drugs such as nifedipine, nisoldipine, and encainide. The distinct lipophilicity imparted by the CF₃ group (LogP = 2.81) may influence the pharmacokinetic properties of derived drug candidates .

C–H Functionalization Methodology

The successful ortho-nitration of the CF₃-substituted substrate in 73% yield, as demonstrated by Zhang et al. (2014), validates this compound as a suitable substrate for palladium-catalyzed C–H functionalization methodologies. This property is not shared by electron-donating analogs, making it a valuable scaffold for exploring new synthetic transformations [2].

Nitro-Substituted Heterocycle Synthesis

The presence of both an aldehyde and a nitro group enables its use in condensation and cyclization reactions to construct diverse heterocyclic scaffolds. The electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The solid physical state (MP 41-45°C) simplifies handling during multi-step syntheses .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Reported isoxaflutole precursor route via benzonitrile intermediate
Confirm benzonitrile formation efficiency and purity under adopted conditions
Cardiovascular drug intermediate research
Nitro-pyridine precursor with CF₃-modulated lipophilicity
Evaluate LogP impact on partitioning behavior in medicinal chemistry assays
C–H functionalization methodology
Electron-deficient aromatic substrate compatible with Pd-catalyzed ortho-nitration
Verify reactivity and functional group tolerance under specific catalytic systems
Nitro-substituted heterocycle synthesis
Activated aldehyde for condensation/cyclization reactions; solid handling simplifies multi-step protocols
Confirm electrophilicity and product purity across diverse reaction sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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